Melittoside
Overview
Description
Melittoside is a natural phenolic glycoside found in various plant species, particularly in the genus Melitto. It is known for its antioxidant, anti-inflammatory, and antifungal properties . The compound has a molecular formula of C21H32O15 and a molecular weight of 524.47 g/mol . This compound is a white crystalline powder with a melting point of 167-168°C and is soluble in solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol .
Mechanism of Action
Melittoside is an iridoid glycoside that has been found in S. trojana and has demonstrated antioxidant and enzyme inhibitory activities .
Target of Action
this compound primarily targets enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, particularly in the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition.
Mode of Action
this compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition results in an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE and BChE, this compound prevents the breakdown of acetylcholine, leading to enhanced cholinergic transmission . The downstream effects of this include improved memory and cognition.
Pharmacokinetics
Like other iridoid glycosides, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission due to the inhibition of AChE and BChE . This can lead to improved memory and cognition. Additionally, this compound has antioxidant properties, which means it can neutralize harmful free radicals and reduce oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and exposure to other chemicals can impact the metabolism and effectiveness of this compound . .
Biochemical Analysis
Biochemical Properties
Melittoside interacts with various enzymes and proteins in biochemical reactions. It has been reported to scavenge free radicals, demonstrating its antioxidant activity . This compound also inhibits the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 24.6% and 12.8%, respectively . These interactions suggest that this compound may play a role in modulating enzymatic activity and oxidative stress within cells.
Cellular Effects
Its antioxidant activity suggests that it could influence cell function by mitigating oxidative stress
Molecular Mechanism
Its ability to inhibit AChE and BChE suggests that it may exert its effects at the molecular level through enzyme inhibition . Additionally, its antioxidant activity indicates that it may interact with reactive oxygen species within cells, thereby influencing cellular processes and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melittoside can be synthesized through various chemical reactions involving the glycosylation of iridoid precursors. The synthesis typically involves the use of glycosyl donors and acceptors under specific reaction conditions. For example, the glycosylation of an iridoid alcohol with a glycosyl donor in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources such as plants. The extraction process includes steps like maceration, filtration, and purification using chromatographic techniques. The extracted compound is then crystallized to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Melittoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized iridoid glycosides, while reduction can produce reduced iridoid glycosides .
Scientific Research Applications
Melittoside has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of glycosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological processes.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and antifungal activities.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Comparison with Similar Compounds
Melittoside is often compared with other iridoid glycosides such as:
- Ajugoside
- 7-O-acetyl-8-epiloganic acid
- Chlorogenic acid
- Verbascoside
- Isoverbascoside
Uniqueness
This compound is unique due to its specific glycosylation pattern and its potent antioxidant and enzyme inhibitory activities. Compared to other similar compounds, this compound has shown higher efficacy in scavenging free radicals and inhibiting enzyme activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and biological activities make it a valuable compound for further study and application.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2/t8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18+,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKBAGSBRBMVBE-GVKBFFPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318140 | |
Record name | Melittoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19467-03-9 | |
Record name | Melittoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19467-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melittoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is melittoside and where is it found?
A1: this compound is an iridoid glycoside, a class of natural products known for diverse biological activities. It's found in various plant species, particularly those belonging to the Plantaginaceae, Lamiaceae, and Scrophulariaceae families. For instance, this compound has been isolated from Plantago carinata [], Stachys grandidentata [, ], Clerodendrum inerme [], Melittis melissophyllum [], and Plantago media [].
Q2: What is the chemical structure of this compound?
A2: this compound is a derivative of aucubin, another iridoid glycoside. Its structure consists of an aucubin core with an additional glucose molecule attached at the C-5 hydroxyl group.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C21H32O14, and its molecular weight is 484.45 g/mol.
Q4: How is this compound detected and identified in plant extracts?
A4: this compound can be isolated from plant extracts using various chromatographic techniques like column chromatography (SC) and high-performance liquid chromatography (HPLC) []. Its structure is elucidated through spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). One-dimensional and two-dimensional NMR experiments, including 1H-NMR and 13C-NMR, provide valuable information about the connectivity and stereochemistry of atoms within the molecule []. Additionally, high-resolution mass spectrometry (HRMS) helps determine the molecular formula and fragmentation pattern, further confirming its identity [].
Q5: Does this compound have antioxidant properties?
A5: While some studies have investigated the antioxidant activity of plant extracts containing this compound, specific data regarding the direct antioxidant activity of this compound is limited in the provided literature. Further research focusing on this compound alone is needed to determine its potential antioxidant effects.
Q6: Is this compound used in traditional medicine?
A7: While this compound itself may not be specifically mentioned in traditional medicine practices, many plants containing this compound are known for their medicinal properties. For example, Sideritis species, known as "mountain tea," are traditionally used for their anti-inflammatory, digestive, and antioxidant benefits [, ]. Further research could explore whether this compound contributes to these traditional uses.
Q7: What is the chemotaxonomic significance of this compound?
A8: The presence or absence of this compound, alongside other iridoid glycosides, can provide valuable insights into the evolutionary relationships between plant species and genera. For instance, the co-occurrence of this compound and 5-allosyloxy-aucubin in specific Stachys species suggests a potential chemotaxonomic marker within the Lamiaceae family [, ]. Further investigations into the distribution of this compound across different plant taxa could shed light on their phylogenetic relationships.
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